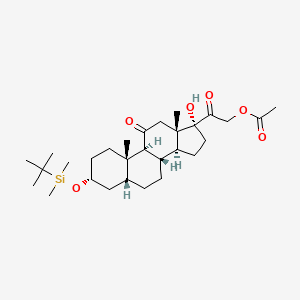

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone

Vue d'ensemble

Description

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone is a synthetic organic compound that belongs to the class of steroidal silyl ethers. This compound is characterized by its complex structure, which includes a pregnane backbone with multiple functional groups, including a tert-butyl(dimethyl)silyl ether, a hydroxy group, and an acetate ester. It is often used in organic synthesis and medicinal chemistry due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

Protection of Hydroxy Groups: The hydroxy groups on the steroidal backbone are protected using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or pyridine. This step ensures that the hydroxy groups do not participate in subsequent reactions.

Oxidation: The protected steroid is then subjected to oxidation reactions to introduce the keto groups at positions 11 and 20. Common oxidizing agents include pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Acetylation: The final step involves the acetylation of the hydroxy group at position 21 using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for protection and oxidation steps, as well as automated systems for purification and isolation of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include chromium trioxide and potassium permanganate.

Reduction: Reduction reactions can be used to convert the keto groups to hydroxy groups. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The silyl ether group can be replaced with other protecting groups or functional groups through nucleophilic substitution reactions. Reagents such as tetrabutylammonium fluoride (TBAF) are commonly used.

Common Reagents and Conditions

Oxidation: Chromium trioxide, potassium permanganate, pyridinium chlorochromate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Tetrabutylammonium fluoride, imidazole.

Major Products Formed

Oxidation: Introduction of additional keto or carboxylic acid groups.

Reduction: Formation of diols or alcohols.

Substitution: Replacement of silyl ether with other functional groups.

Applications De Recherche Scientifique

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex steroidal compounds.

Biology: Studied for its potential effects on biological pathways involving steroid hormones.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone involves its interaction with specific molecular targets, such as steroid hormone receptors. The compound can modulate the activity of these receptors, leading to changes in gene expression and cellular function. The pathways involved include the activation or inhibition of transcription factors and the regulation of downstream signaling cascades.

Comparaison Avec Des Composés Similaires

Similar Compounds

(3alpha,5beta)-3-Hydroxy-17-hydroxy-11,20-dioxopregnan-21-yl acetate: Lacks the silyl ether group, making it less stable in certain reactions.

(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl methyl ester: Similar structure but with a methyl ester instead of an acetate ester.

Uniqueness

The presence of the tert-butyl(dimethyl)silyl ether group in 3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone provides enhanced stability and reactivity compared to similar compounds. This makes it a valuable intermediate in synthetic chemistry and a useful tool in medicinal research.

Activité Biologique

3a-O-tert-Butyldimethylsilyl 21-Acetyloxy Tetrahydro Cortisone is a synthetic derivative of cortisone, a corticosteroid with significant biological activity. This compound is designed to enhance the pharmacological properties of cortisone while potentially reducing its side effects. The biological activities of this compound include anti-inflammatory, antioxidant, and neuroprotective effects, which are critical for its therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : C_{23}H_{38}O_4Si

- Molecular Weight : 414.63 g/mol

- Appearance : White solid

This compound features a tert-butyldimethylsilyl (TBDMS) group, which enhances its stability and solubility in organic solvents, making it suitable for various biological assays .

Anti-inflammatory Activity

Research has demonstrated that derivatives of cortisone, including this compound, exhibit significant anti-inflammatory properties. A study evaluated the effects of similar compounds on pro-inflammatory cytokines in keratinocytes stimulated by TNFα. The findings revealed that these compounds could inhibit the expression and secretion of NFκB target cytokines, such as IL-8 and IL-1α, thereby reducing inflammation .

Table 1: Inhibition of Pro-inflammatory Cytokines by SCA and SCB Compounds

| Compound | Concentration (µM) | IL-8 Inhibition (%) | IL-1α Inhibition (%) |

|---|---|---|---|

| SCA | 10 | 100 | 85 |

| SCB | 10 | 95 | 80 |

| Control | - | 0 | 0 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. Results indicated that the antioxidant activity of SCA and SCB derivatives was significantly higher compared to control cortisone, suggesting that these modifications enhance the compound's ability to neutralize free radicals .

Table 2: Antioxidant Capacity Comparison

| Compound | Antioxidant Capacity (µmol Trolox equivalents/g) |

|---|---|

| SCA | 1375 |

| SCB | 1265 |

| Cortisone | 0.13 |

Neuroprotective Properties

Neuroprotection is another critical aspect of the biological activity of this compound. In vitro studies demonstrated that pre-treatment with SCA and SCB could mitigate glutamate-induced neurotoxicity in rat cerebral cortex neurons. This effect was not observed with traditional glucocorticoids like betamethasone, indicating a unique neuroprotective mechanism associated with the modified structure .

Table 3: Neuroprotective Effects on Cell Viability

| Treatment | Cell Viability (%) |

|---|---|

| Control | 50 |

| Glutamate | 20 |

| SCA + Glutamate | 35 |

| SCB + Glutamate | 40 |

Case Studies

A notable case study involved the evaluation of SCA and SCB compounds derived from biotransformation processes using Rhodococcus rhodnii. These compounds exhibited not only reduced genotoxicity but also enhanced therapeutic profiles compared to standard cortisone. The study highlighted their potential for developing safer corticosteroid alternatives with fewer side effects .

Propriétés

IUPAC Name |

[2-[(3R,5R,8S,9S,10S,13S,14S,17R)-3-[tert-butyl(dimethyl)silyl]oxy-17-hydroxy-10,13-dimethyl-11-oxo-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O6Si/c1-18(30)34-17-24(32)29(33)14-12-22-21-10-9-19-15-20(35-36(7,8)26(2,3)4)11-13-27(19,5)25(21)23(31)16-28(22,29)6/h19-22,25,33H,9-17H2,1-8H3/t19-,20-,21+,22+,25-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYHLWMVBBKIGMO-MOBRRXELSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(=O)C3C2CCC4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(CC(=O)[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O[Si](C)(C)C(C)(C)C)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O6Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747257 | |

| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83274-72-0 | |

| Record name | (3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.